molecular formula C11H15BrClNOS B8206098 4-[(4-Bromobenzene)sulfinyl]piperidine hydrochloride

4-[(4-Bromobenzene)sulfinyl]piperidine hydrochloride

Cat. No.: B8206098
M. Wt: 324.67 g/mol
InChI Key: BUAHXWDPYJDTRB-UHFFFAOYSA-N
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Description

4-[(4-Bromobenzene)sulfinyl]piperidine hydrochloride is a chemical compound with the molecular formula C11H15BrClNOS. This compound is known for its unique structure, which includes a piperidine ring substituted with a sulfinyl group attached to a bromobenzene moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

4-(4-bromophenyl)sulfinylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNOS.ClH/c12-9-1-3-10(4-2-9)15(14)11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAHXWDPYJDTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromobenzene)sulfinyl]piperidine hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-bromobenzenesulfinyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. The final product is typically obtained in high purity through advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromobenzene)sulfinyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzene moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.

Major Products Formed

    Oxidation: 4-[(4-Bromobenzene)sulfonyl]piperidine hydrochloride.

    Reduction: 4-[(4-Bromobenzene)sulfanyl]piperidine hydrochloride.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Bromobenzene)sulfinyl]piperidine hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: It is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-[(4-Bromobenzene)sulfinyl]piperidine hydrochloride involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This interaction can influence various biochemical pathways, making the compound valuable in studying enzyme mechanisms and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromobenzene)sulfonyl]piperidine hydrochloride
  • 4-[(4-Bromobenzene)sulfanyl]piperidine hydrochloride
  • 4-[(4-Chlorobenzene)sulfinyl]piperidine hydrochloride

Uniqueness

4-[(4-Bromobenzene)sulfinyl]piperidine hydrochloride is unique due to the presence of the sulfinyl group, which imparts distinct reactivity compared to its sulfonyl and sulfanyl analogs. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.

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